An In-Depth Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine
An In-Depth Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine
CAS Number: 179033-68-2
Introduction: The Strategic Advantage of N-Methylation in Peptide Synthesis
In the landscape of peptide-based drug discovery and development, the pursuit of enhanced therapeutic properties is paramount. Native peptides, while exhibiting high specificity and potency, are often hampered by metabolic instability, poor membrane permeability, and conformational flexibility, which can limit their oral bioavailability and in vivo efficacy.[1] N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful tool to overcome these limitations.[1][2][3] The incorporation of N-methylated amino acids, such as Boc-Nα-methyl-4-chloro-L-phenylalanine, into a peptide sequence can induce profound changes in its physicochemical properties, leading to improved proteolytic resistance, increased lipophilicity, and constrained conformational freedom.[2][4] This constrained conformation can pre-organize the peptide into its bioactive form, enhancing receptor affinity and specificity.[1]
This technical guide provides a comprehensive overview of Boc-Nα-methyl-4-chloro-L-phenylalanine, a key building block for the synthesis of modified peptides. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and discuss its applications in the design of next-generation peptide therapeutics.
Physicochemical and Structural Properties
Boc-Nα-methyl-4-chloro-L-phenylalanine is a non-natural amino acid derivative that combines three key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, an Nα-methyl group, and a chloro-substituted aromatic side chain. Each of these modifications imparts specific and advantageous characteristics for peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 179033-68-2 | [5] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [5] |
| Molecular Weight | 313.78 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 120-126 °C | [5] |
| Optical Rotation | [α]²⁰/D −79 ± 2° (c=1 in ethanol) | [5] |
| Purity | ≥98% | [5] |
| Storage Conditions | 2-8 °C, desiccate | [5] |
The Boc group provides robust protection of the amino terminus during peptide coupling reactions and can be cleanly removed under acidic conditions that are orthogonal to many side-chain protecting groups.[1] The Nα-methyl group sterically hinders the amide bond, making it less susceptible to enzymatic cleavage by proteases.[2] Furthermore, it restricts the conformational flexibility of the peptide backbone, which can lead to a more defined secondary structure.[1] The 4-chloro substituent on the phenyl ring increases the hydrophobicity of the side chain, which can enhance membrane permeability and potentially modulate receptor-binding interactions.
Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine: A Validated Protocol
The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is a multi-step process that begins with the commercially available 4-chloro-L-phenylalanine. The following protocol is a robust and scalable method adapted from established procedures for the Boc protection and subsequent N-methylation of amino acids.
Step 1: Boc Protection of 4-chloro-L-phenylalanine
This initial step protects the primary amine of the starting material, rendering it ready for N-methylation.
Diagram 1: Boc Protection of 4-chloro-L-phenylalanine.
Methodology:
-
Dissolution: Dissolve 4-chloro-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-4-chloro-L-phenylalanine as a white solid.
-
Step 2: N-Methylation of Boc-4-chloro-L-phenylalanine
The introduction of the methyl group onto the nitrogen of the Boc-protected amino acid is a critical step, achieved here using sodium hydride and methyl iodide.[6]
Diagram 2: N-Methylation of Boc-4-chloro-L-phenylalanine.
Methodology:
-
Preparation: To a solution of Boc-4-chloro-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Stir the suspension at 0 °C for 30 minutes.
-
Methyl Iodide Addition: Add methyl iodide (2.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH to ~3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Nα-methyl-4-chloro-L-phenylalanine.
Quality Control and Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized Boc-Nα-methyl-4-chloro-L-phenylalanine.
High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 220 nm and 254 nm.
-
Expected Outcome: A single major peak with a purity of ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), the diastereotopic β-protons of the phenylalanine backbone (doublets of doublets between 3.0 and 3.4 ppm), the α-proton (a multiplet around 4.5-4.8 ppm), and the aromatic protons of the 4-chlorophenyl ring (two doublets in the aromatic region, ~7.0-7.3 ppm).
-
¹³C NMR (125 MHz, CDCl₃): The spectrum should display distinct resonances for the carbonyl carbons (amide and carboxylic acid), the carbons of the Boc group, the N-methyl carbon, the aliphatic carbons of the phenylalanine backbone, and the carbons of the 4-chlorophenyl ring.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative mode.
-
Expected Result: A prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 312.1.
Applications in Peptide Synthesis and Drug Discovery
Boc-Nα-methyl-4-chloro-L-phenylalanine is a valuable building block for the solid-phase peptide synthesis (SPPS) of modified peptides with enhanced therapeutic potential.[5] Its incorporation can lead to:
-
Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, prolonging the in vivo half-life of the peptide.[2]
-
Enhanced Membrane Permeability: The increased lipophilicity from both the N-methyl group and the 4-chlorophenyl side chain can improve the peptide's ability to cross cell membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[4]
-
Conformational Constraint: By restricting the rotation of the peptide backbone, this modified amino acid can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[1]
The coupling of Boc-Nα-methyl-4-chloro-L-phenylalanine in SPPS can be more challenging than for non-methylated amino acids due to the increased steric hindrance of the secondary amine. The use of more potent coupling reagents, such as HATU or HCTU, and extended coupling times are often necessary to achieve high coupling efficiencies.
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine (CAS No. 179033-68-2) is a strategically designed, non-natural amino acid that offers significant advantages for the development of peptide-based therapeutics. Its unique combination of a Boc-protecting group, an Nα-methyl group, and a 4-chlorophenyl side chain provides a powerful tool for medicinal chemists to enhance the stability, permeability, and potency of peptide drug candidates. The detailed synthesis and analytical protocols provided in this guide offer a validated pathway for researchers to produce this valuable building block and unlock its potential in their drug discovery programs.
References
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690.
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
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Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
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Table of Contents. The Royal Society of Chemistry. Available at: [Link]
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N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. Available at: [Link]
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- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
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